tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate
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Overview
Description
tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate is an organic compound with the molecular formula C11H12BrF2NO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate typically involves the reaction of tert-butyl bromide with 2,3-difluorophenylcarbamate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenylcarbamates.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate is utilized in several scientific research areas:
Chemistry: As an intermediate in organic synthesis and the development of new chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (6-bromo-2-pyridinyl)methylcarbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
tert-Butyl (6-bromo-2,3-difluorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C11H12BrF2NO2 |
---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-2,3-difluorophenyl)carbamate |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(13)8(9)14/h4-5H,1-3H3,(H,15,16) |
InChI Key |
JUPJLHSXYIXONB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)F)Br |
Origin of Product |
United States |
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